4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Description
The compound 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a piperazine linker and multiple methyl and methylsulfanyl substituents. For instance, reacting piperazine with 2-chloro-4,6-dimethylpyrimidine in tetrahydrofuran (THF)/water (1:4) under basic conditions yields intermediates like 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine with 96% efficiency . Subsequent reactions with electrophilic reagents introduce additional substituents, though yields vary (38–77%) depending on steric and electronic factors .
Properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6S/c1-11-10-12(2)19-16(18-11)23-8-6-22(7-9-23)15-13(3)14(4)20-17(21-15)24-5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVXYTQNBXIGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are fundamental components in biological systems, particularly in nucleic acids, and their derivatives have been associated with various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring and multiple methyl and sulfur substituents. The molecular formula is with a molecular weight of approximately 296.41 g/mol. The presence of the pyrimidine core is crucial for its biological activity as it facilitates interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for these compounds often range from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .
Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that certain analogs can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs have shown cytotoxic effects in A431 vulvar epidermal carcinoma cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrimidines has been documented in various studies. Compounds related to the target molecule have been reported to inhibit pro-inflammatory cytokines in cell cultures and animal models. This activity is attributed to the modulation of signaling pathways associated with inflammation, making these compounds potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a comparative study on pyrimidine derivatives, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant zone of inhibition compared to control groups, affirming its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 200 |
| Escherichia coli | 12 | 300 |
| Candida albicans | 10 | 400 |
Case Study 2: Anticancer Activity
A study conducted on A431 cells revealed that treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours. The study utilized flow cytometry to analyze apoptosis markers.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 1 | 90 | 10 |
| 10 | 30 | 70 |
The biological activities of this compound are largely attributed to its ability to interact with various biological targets including enzymes involved in nucleotide synthesis and receptors linked to inflammation and cancer progression. Molecular docking studies suggest that it binds effectively to active sites due to its structural conformation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has suggested that compounds with similar structures to 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, compounds targeting specific kinases involved in cancer cell proliferation have shown promising results in preclinical trials.
2. Antidepressant Properties
The piperazine moiety is known for its role in the development of antidepressant drugs. Research indicates that derivatives of piperazine can act as serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. The incorporation of the dimethylpyrimidine group may enhance the selectivity and potency of these compounds.
Pharmacological Studies
1. Mechanism of Action
The pharmacological profile of this compound suggests that it may act on multiple neurotransmitter systems, including serotonin and dopamine receptors. This multi-target approach could provide a therapeutic advantage in treating complex neurological disorders.
2. Case Study: Neuropharmacology
A study conducted on related compounds demonstrated significant improvements in behavioral models of depression when administered to rodents. These findings support the hypothesis that similar structures may modulate neurotransmitter levels effectively.
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
Sulfadimethylpyrimidine ():
This antimicrobial sulfonamide features a pyrimidine core but lacks the piperazine linker. Its sulfonamide group confers high solubility, whereas the target compound’s methylsulfanyl and piperazine groups likely enhance membrane permeability .Crystallographic Tools ():
Structural characterization of similar compounds (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) using SHELX, ORTEP, and WinGX revealed key hydrogen-bonding interactions and packing motifs . The target compound’s methyl and methylsulfanyl groups may induce conformational rigidity or alter crystal packing compared to methoxy or phenyl analogs (e.g., 4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine) .
Data Tables
Table 1: Comparison of Key Pyrimidine Derivatives
Preparation Methods
Core Pyrimidine Ring Synthesis
The target molecule contains two distinct pyrimidine rings: a 4,6-dimethylpyrimidin-2-yl group linked via piperazine and a 5,6-dimethyl-2-(methylsulfanyl)pyrimidine moiety. The synthesis of these intermediates follows established protocols for substituted pyrimidines.
4,6-Dimethylpyrimidin-2-yl Piperazine (Intermediate A):
A critical intermediate is 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine, synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with excess piperazine under basic conditions. The use of five equivalents of piperazine suppresses the formation of bis-pyrimidine byproducts, achieving yields >90%. The chlorinated precursor is prepared by treating 4,6-dimethylpyrimidin-2-ol with phosphorus oxychloride (POCl₃), a method adapted from analogous pyrimidine syntheses.
5,6-Dimethyl-2-(methylsulfanyl)pyrimidine (Intermediate B):
This intermediate is synthesized via cyclocondensation of acetylacetone derivatives with thiourea. For example, reacting 3-oxopentane-2,4-dione with methylthioisocyanate under acidic conditions generates the thiourea intermediate, which cyclizes to form the 2-(methylsulfanyl)pyrimidine core. Alternatively, chloropyrimidine intermediates undergo nucleophilic substitution with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF).
Coupling Strategies for Bis-Pyrimidine Assembly
Piperazine-Mediated Coupling
The central piperazine linker is introduced via nucleophilic aromatic substitution. Intermediate A reacts with a chlorinated derivative of Intermediate B (e.g., 4-chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine) in the presence of a base such as potassium carbonate (K₂CO₃). This step is conducted in refluxing acetonitrile, yielding the target compound after 12–24 hours.
Reaction Conditions:
Functional Group Introduction and Modification
Methylsulfanyl Group Installation
The methylsulfanyl (-SMe) group at the 2-position of the pyrimidine ring is introduced via two primary routes:
-
Thiolation of Chloropyrimidines: Treatment of 2-chloro-5,6-dimethylpyrimidine with NaSMe in DMF at 60°C substitutes chlorine with -SMe, achieving >85% conversion.
-
Cyclization with Thiourea Derivatives: Using methylthioisocyanate in cyclocondensation reactions ensures direct incorporation of the -SMe group during pyrimidine ring formation.
Methyl Group Regioselectivity
Regioselective dimethylation is achieved by employing acetylacetone derivatives with pre-installed methyl groups. For example, 5,6-dimethylation is controlled by using 3-methylpentane-2,4-dione as the diketone precursor, ensuring correct substitution patterns during cyclization.
Purification and Characterization
Crystallization Techniques
The final product is purified via recrystallization from ethanol or isopropanol, solvents selected for their ability to dissolve byproducts while precipitating the target compound. This step achieves >97.5% purity (HPLC).
Crystallization Parameters:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol | 97.8 | 70 |
| Isopropanol | 98.2 | 68 |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 2.50 (s, 3H, SCH₃), 3.75–3.85 (m, 8H, piperazine), 6.45 (s, 1H, pyrimidine-H).
Scalability and Industrial Considerations
Cost-Efficient Reagent Selection
The use of POCl₃ for chlorination and NaSMe for thiolation ensures scalability, as these reagents are commercially available and cost-effective. Piperazine, though prone to side reactions, is used in excess to drive the coupling reaction to completion.
Waste Management
Phosphorus-containing byproducts from POCl₃ reactions are neutralized with aqueous sodium bicarbonate, while excess piperazine is recovered via distillation.
Alternative Methodologies and Emerging Innovations
Microwave-Assisted Synthesis
Preliminary studies on analogous pyrimidines demonstrate that microwave irradiation reduces reaction times for cyclization steps from hours to minutes (e.g., 30 minutes at 150°C). Applied to the target compound, this could enhance throughput.
Enzymatic Thiolation
Recent advances in biocatalysis suggest that sulfhydrylases could replace harsh thiolation agents like NaSMe, enabling greener synthesis routes.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for minimizing by-products during the preparation of this compound?
- Methodology : Utilize a stepwise approach involving nucleophilic substitution under controlled stoichiometry. demonstrates that using excess piperazine (5 equivalents) in a THF/water solvent system (1:4 ratio) at room temperature for 24 hours minimizes side reactions like dimerization (e.g., 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine). Sodium iodide and reflux conditions can further enhance coupling efficiency for secondary steps .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% by area normalization).
Q. How can structural characterization be rigorously performed for this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using , , and 2D NMR (e.g., HSQC, HMBC) to verify substituent positions.
- X-ray crystallography : Use SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve crystal packing and confirm stereochemistry . Visualize thermal ellipsoids with ORTEP-3 to assess bond angles and torsional strain .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodology : Screen against cancer cell lines (e.g., GI carcinomas) via MTT assays, as structurally related indolylpyrimidylpiperazines in show GI cancer activity. Include receptor-binding studies (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s prevalence in CNS-targeting agents .
- Controls : Compare with known standards (e.g., 4-methoxyphenylpiperazine derivatives in ) to benchmark activity.
Advanced Research Questions
Q. How can conflicting crystallographic data between SHELX and other refinement tools be resolved?
- Methodology : Perform twin refinement in SHELXL for high-resolution datasets, leveraging its robust handling of twinned crystals. For low-resolution data, use PHENIX for density modification, then validate with R-factors and Fo-Fc maps .
- Contradiction Analysis : If SHELX-derived bond lengths deviate >0.02 Å from DFT calculations, re-examine hydrogen atom placement using SHELXPRO’s constraints .
Q. What strategies optimize structure-activity relationship (SAR) studies for pyrimidine derivatives?
- Methodology :
- Substitution patterns : Synthesize analogs with varied sulfanyl/methyl groups (e.g., replace methylsulfanyl with sulfinyl as in ) to assess electronic effects on bioactivity.
- Piperazine modifications : Introduce aryl or heteroaryl groups (e.g., 4-nitro-pyrazole in ) to modulate receptor affinity.
Q. How can synthetic by-products (e.g., dimeric impurities) be identified and quantified?
- Methodology : Employ LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Reference ’s impurity profiles (e.g., 2,2'-(Piperazine-1,4-diyl)dipyrimidine) for retention time matching.
- Quantitation : Use external calibration curves for impurities reported in pharmaceutical standards (e.g., EP-grade reference materials in ) .
Q. What computational approaches predict binding modes with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., 5-HT using SwissModel). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Validation : Cross-check with SPR data (e.g., KD values) for key residues identified in docking poses .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
